beta-catenin-IN-4
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Overview
Description
A-catenin-IN-4 is a compound that has garnered significant interest in the scientific community due to its role in modulating the interactions between catenin proteins and actin filaments. This compound is particularly relevant in the study of cell adhesion, migration, and signaling pathways, making it a valuable tool in cancer research and other biomedical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-catenin-IN-4 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. The specific synthetic route and reaction conditions can vary, but common steps include:
Formation of the Core Structure: This involves the use of starting materials such as aromatic amines or aldehydes, which undergo condensation reactions to form the core structure of A-catenin-IN-4.
Functional Group Modifications:
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of A-catenin-IN-4 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
A-catenin-IN-4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: A-catenin-IN-4 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
A-catenin-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Plays a crucial role in cell biology research, particularly in understanding cell adhesion and migration.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, as it can modulate signaling pathways involved in tumor progression.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
A-catenin-IN-4 exerts its effects by interacting with catenin proteins, which are key components of the cell adhesion machinery. The compound binds to catenin, altering its conformation and affecting its ability to interact with actin filaments. This modulation of catenin-actin interactions can influence various cellular processes, including cell migration, proliferation, and survival.
Comparison with Similar Compounds
A-catenin-IN-4 can be compared to other catenin inhibitors, such as:
β-Catenin Inhibitors: These compounds target β-catenin, a protein involved in the Wnt signaling pathway. While both A-catenin-IN-4 and β-catenin inhibitors affect cell adhesion and signaling, A-catenin-IN-4 is more specific to α-catenin interactions.
Vinculin Inhibitors: Vinculin is another actin-binding protein that interacts with catenins. Inhibitors of vinculin can also disrupt cell adhesion, but they target different molecular pathways compared to A-catenin-IN-4.
Properties
Molecular Formula |
C38H33ClF3N5O9 |
---|---|
Molecular Weight |
796.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-3-carboxy-2-[[(2S)-2-[(5-chloro-1H-indole-2-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-5-oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid |
InChI |
InChI=1S/C38H33ClF3N5O9/c39-24-7-12-27-23(17-24)18-30(44-27)36(54)46-29(16-20-5-6-21-3-1-2-4-22(21)15-20)35(53)47-31(19-33(50)51)37(55)45-28(13-14-32(48)49)34(52)43-25-8-10-26(11-9-25)56-38(40,41)42/h1-12,15,17-18,28-29,31,44H,13-14,16,19H2,(H,43,52)(H,45,55)(H,46,54)(H,47,53)(H,48,49)(H,50,51)/t28-,29-,31-/m0/s1 |
InChI Key |
MLLGKYJIOWULMN-QMOZSOIISA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
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